
CEFIXIME
Overview
Description
Cefixime is a third-generation oral cephalosporin antibiotic approved for treating bacterial infections such as respiratory tract infections, urinary tract infections, and uncomplicated gonorrhea . It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis via binding to penicillin-binding proteins (PBPs). This compound is distinguished by its extended spectrum, oral bioavailability, and once-daily dosing regimen, enhancing patient compliance . Pharmacokinetic studies demonstrate dose-dependent increases in plasma concentration (Cmax) and area under the curve (AUC), with clearance significantly reduced in renal impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefixime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA). The process involves the acylation of 7-ACA with a suitable acylating agent to introduce the side chain at the 7-position.
Industrial Production Methods
In industrial settings, this compound is produced using a combination of chemical synthesis and fermentation processes. The fermentation process is used to produce the starting material, 7-ACA, which is then chemically modified to produce this compound. The production process involves several purification steps to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Cefixime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can be used to introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives can have different pharmacological properties and can be used to develop new antibiotics .
Scientific Research Applications
Respiratory Tract Infections
Cefixime has been shown to be effective against acute respiratory tract infections (ARTIs). A comparative study demonstrated that this compound outperformed tetracycline in treating ARTIs, with a notable resistance rate of 38% against this compound among various bacterial isolates .
Table 1: Efficacy of this compound in Respiratory Tract Infections
Infection Type | Pathogens Involved | Efficacy Rate (%) |
---|---|---|
Acute Bronchitis | Streptococcus pneumoniae, Haemophilus influenzae | 100 |
Pharyngitis/Tonsillitis | Streptococcus pyogenes | 99 |
Lower Respiratory Tract | Mixed pathogens | 100 |
Urinary Tract Infections
This compound is also indicated for uncomplicated urinary tract infections caused by pathogens such as Escherichia coli and Proteus mirabilis. Clinical trials have established its safety and efficacy, with a favorable clinical response observed in patients treated with a dosage of 400 mg once daily .
Table 2: this compound in Urinary Tract Infections
Study Type | Number of Patients | Treatment Dosage (mg) | Success Rate (%) |
---|---|---|---|
Multicenter Study | 560 | 400 (once daily) | 100 |
Comparative Study | 64 | 400 (once daily) | 96 |
Treatment of Syphilis
Recent studies have investigated this compound as an alternative treatment for early syphilis. In a randomized noncomparative clinical study, this compound achieved an overall treatment success rate of 87% among participants . This suggests that this compound could serve as a viable alternative to traditional treatments like benzathine penicillin G.
Table 3: Efficacy of this compound in Treating Early Syphilis
Treatment Arm | Treatment Response (%) | Confidence Interval (%) |
---|---|---|
This compound | 87 | 69–100 |
Benzathine Penicillin G | 93 | 81–100 |
Safety Profile and Adverse Effects
This compound is generally well-tolerated, with common adverse reactions including mild gastrointestinal disturbances such as diarrhea and nausea. A case report highlighted a rare instance of toxic epidermal necrolysis induced by this compound in a pediatric patient, emphasizing the importance of monitoring for adverse reactions .
Emerging Research and Future Directions
Ongoing research continues to explore the broader applications of this compound. For instance, studies are underway to assess its efficacy against resistant strains of bacteria and its potential role in antimicrobial stewardship programs . Additionally, investigations into restoring gut microbiota disrupted by this compound treatment are being conducted, showcasing its impact on overall gut health .
Mechanism of Action
Cefixime exerts its effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition disrupts the cell wall synthesis, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefixime vs. Amoxicillin-Clavulanate
Efficacy
This compound vs. Ciprofloxacin
Efficacy
For CAP in adults, this compound achieved a 96% bacteriological cure rate versus 83% for ciprofloxacin , establishing superiority in efficacy. However, ciprofloxacin remains preferred for infections requiring Gram-negative coverage, such as complicated UTIs .
This compound vs. Cefepime
Efficacy
Cefepime, a fourth-generation cephalosporin, is reserved for severe infections (e.g., hospital-acquired pneumonia) due to its broader Gram-negative and antipseudomonal activity.
This compound vs. Other Cephalosporins (Cefuroxime, Cefdinir)
- Cefuroxime : A second-generation cephalosporin with inferior Gram-negative coverage. Requires twice-daily dosing, reducing compliance compared to this compound .
- Cefdinir : Similar third-generation activity but shorter half-life, necessitating twice-daily dosing. This compound’s pharmacokinetics allow once-daily use .
Pharmacokinetics
Biological Activity
Cefixime is a third-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity. It is primarily used for treating infections caused by susceptible bacteria, including various strains of Gram-positive and Gram-negative organisms. This article provides an in-depth overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It achieves this through the following processes:
- Beta-lactam Ring : this compound contains a beta-lactam ring that binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane. This binding inhibits transpeptidation, a crucial step in the formation of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death .
- Resistance to Beta-lactamases : this compound is notably resistant to hydrolysis by many beta-lactamases, which allows it to remain effective against certain strains that are resistant to other antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Approximately 40-50% of this compound is absorbed when taken orally, with food having no significant impact on its absorption rates .
- Half-life : The elimination half-life of this compound ranges from 3 to 4 hours, allowing for convenient dosing schedules (typically once or twice daily) .
- Distribution : this compound is not extensively bound to serum proteins (about 31% free fraction), making it effective at lower concentrations .
- Renal Clearance : The drug’s clearance is significantly affected in patients with renal insufficiency, necessitating dosage adjustments in such populations .
Clinical Efficacy
This compound has been shown to be effective against a variety of pathogens:
Pathogen | Activity |
---|---|
Enterobacteriaceae | Highly active |
Haemophilus influenzae | Highly active |
Streptococcus pneumoniae | Highly active |
Staphylococcus aureus | Little activity |
Pseudomonas aeruginosa | Inactive |
This compound has demonstrated clinical efficacy in treating conditions such as:
- Acute Uncomplicated Urinary Tract Infections : Comparable effectiveness to co-trimoxazole and amoxicillin .
- Acute Otitis Media : Similar effectiveness as cefaclor and amoxicillin in pediatric populations .
- Lower Respiratory Tract Infections : Effective against common pathogens involved in these infections .
Case Studies
Several studies have highlighted the effectiveness and safety profile of this compound:
- Study on Pediatric Patients with Otitis Media :
- Comparative Study in Adults with Respiratory Infections :
- Elderly Population Pharmacokinetics :
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
Q & A
Basic Research Questions
Q. What experimental frameworks are recommended to study cefixime’s efficacy against β-lactamase-producing pathogens?
- Methodological Answer : Use the PICO framework (Population: β-lactamase-producing bacterial strains; Intervention: this compound; Comparison: other cephalosporins or β-lactamase inhibitors; Outcome: MIC values/resistance patterns). Validate hypotheses using FINER criteria (Feasibility, Novelty, Ethical alignment, Relevance) to ensure clinical and microbiological significance. Include MIC assays and molecular docking studies to correlate enzyme inhibition with structural interactions .
Q. How can researchers address discrepancies in this compound pharmacokinetic data across clinical studies?
- Methodological Answer : Conduct a systematic review with meta-analysis, prioritizing studies that report bioavailability, half-life, and protein-binding percentages. Use sensitivity analysis to identify confounding variables (e.g., patient demographics, renal/hepatic impairment). Validate findings using in vitro models (e.g., Caco-2 cells for absorption studies) .
Q. What analytical methods are validated for quantifying this compound trihydrate in pharmaceutical formulations?
- Methodological Answer : Employ UV-Vis spectrophotometry (λ_max = 254 nm) with Quality by Design (QbD) principles. Optimize parameters (pH, solvent, reaction time) via fractional factorial design (FFD) and central composite design (CCD). Cross-validate results with HPLC (C18 column, mobile phase: methanol-phosphate buffer) to ensure precision (RSD < 2%) .
Advanced Research Questions
Q. How can response surface methodology (RSM) improve the optimization of this compound-loaded nanoparticles for enhanced bioavailability?
- Methodological Answer : Design a Box-Behnken RSM model to evaluate factors like polymer concentration, surfactant ratio, and sonication time. Use desirability functions to maximize encapsulation efficiency and minimize particle size. Validate with in vivo pharmacokinetic studies in rodent models, comparing AUC and C_max to conventional formulations .
Q. What strategies resolve contradictions in this compound’s bactericidal activity under varying biofilm conditions?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to isolate variables (pH, biofilm maturity, extracellular matrix composition). Use confocal microscopy with LIVE/DEAD staining to quantify biofilm penetration. Compare static vs. dynamic (flow-cell) biofilm models to assess methodological biases .
Q. How can researchers integrate computational and experimental data to predict this compound resistance mutations?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS for penicillin-binding protein interactions) with directed evolution experiments (serial passage under sub-MIC this compound). Use next-gen sequencing to identify SNP patterns in resistant strains. Validate predictions via site-directed mutagenesis and MIC assays .
Q. What experimental designs mitigate batch-to-batch variability in this compound stability studies?
- Methodological Answer : Implement accelerated stability testing (ICH Q1A guidelines) with split-plot designs to control temperature/humidity interactions. Use ANOVA to isolate degradation pathways (hydrolysis vs. oxidation). Pair with FTIR and XRD to monitor crystallinity changes over time .
Q. Methodological Guidance for Data Handling
Q. How should researchers manage conflicting data on this compound’s synergy with clavulanic acid?
- Methodological Answer : Apply Bland-Altman analysis to assess agreement between checkerboard assays and time-kill curves. Use Monte Carlo simulations to model synergy under physiological conditions (e.g., protein binding, pH gradients). Report 95% confidence intervals for fractional inhibitory concentration indices (FICI) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response in heterogeneous bacterial populations?
- Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) to account for inter-strain variability. Fit data to Hill or Emax models, estimating EC50 and Hill coefficients. Validate with bootstrapping to ensure robustness against outliers .
Q. Emerging Research Directions
Q. How can machine learning enhance the prediction of this compound’s off-target effects in gut microbiota?
- Methodological Answer : Train random forest models on metagenomic datasets (16S rRNA sequencing) from this compound-treated cohorts. Feature-select taxa with significant abundance shifts (p < 0.05 after FDR correction). Validate predictions in gnotobiotic mouse models colonized with human microbiota .
Properties
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVVJOGVLARMR-VINNURBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97164-56-2, 79350-37-1 | |
Record name | Cefixime anhydrous, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097164562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFIXIME ANHYDROUS, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RWT9J78O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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